6-Tridecyltetrahydro-2H-pyran-2-one

Description

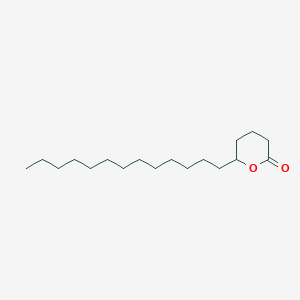

Structure

3D Structure

Properties

IUPAC Name |

6-tridecyloxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(19)20-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLRVPJYFLFSQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1CCCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40924236 | |

| Record name | 6-Tridecyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear waxy solid; Weak fatty waxy aroma | |

| Record name | delta-Octadecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1977/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | delta-Octadecalactone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1977/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1227-51-6 | |

| Record name | δ-Octadecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta-Octadecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227516 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Tridecyloxan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40924236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.-OCTADECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILR1UO4M14 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Tridecyltetrahydro-2H-pyran-2-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 6-Tridecyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound. Additionally, it explores a relevant biological signaling pathway where lactones play a crucial role, offering context for its potential applications in research and drug development.

Chemical Properties

This compound, also known by its synonym δ-octadecalactone, is a saturated δ-lactone.[1][2] It is a naturally occurring compound found in some food products and is known for its contribution to the sensory perception of creaminess and fatty notes.[3][4][5]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |

| Molecular Weight | 282.46 g/mol | [1][2] |

| CAS Number | 1227-51-6 | [1][2] |

| IUPAC Name | 6-tridecyloxan-2-one | [1] |

| Synonyms | δ-Octadecalactone, delta-Stearolactone | [1] |

| Appearance | Clear waxy solid | [1] |

| Aroma | Weak, fatty, waxy | [1] |

| Melting Point | 38-39 °C | |

| Boiling Point (Predicted) | 375.5 ± 10.0 °C | |

| Density (Predicted) | 0.902 ± 0.06 g/cm³ | |

| Solubility | Practically insoluble in water; Soluble in ethanol | [1] |

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below. These protocols are based on established methods for similar long-chain δ-lactones and can be adapted by researchers for specific laboratory conditions.

Synthesis Protocol: Baeyer-Villiger Oxidation

A common and effective method for the synthesis of δ-lactones is the Baeyer-Villiger oxidation of the corresponding cyclic ketone. The following is a representative protocol for the synthesis of this compound from 2-tridecylcyclopentanone.

Materials:

-

2-Tridecylcyclopentanone

-

m-Chloroperoxybenzoic acid (m-CPBA) or other suitable peroxy acid

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfite (Na₂SO₃), 10% solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Dissolve 2-tridecylcyclopentanone in dichloromethane in a round-bottom flask equipped with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in dichloromethane to the cooled solution of the ketone.

-

Allow the reaction mixture to stir at 0 °C for one hour, and then let it warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the excess peroxy acid by adding a 10% solution of sodium sulfite and stir for 30 minutes.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis and quantification of δ-lactones. The following is a general protocol that can be optimized for the analysis of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

Sample Preparation:

-

Dissolve the sample containing this compound in a suitable solvent such as hexane or dichloromethane. For complex matrices like food samples, a prior extraction step (e.g., solid-phase extraction or liquid-liquid extraction) may be necessary.[6]

-

If quantitative analysis is required, add an appropriate internal standard. For δ-lactones, isotopically labeled analogues are ideal.

GC-MS Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp to 250 °C at a rate of 10 °C/min

-

Hold at 250 °C for 10 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 40-400

Data Analysis:

-

The identification of this compound can be confirmed by comparing its mass spectrum and retention time with that of a pure standard. The characteristic fragment ion for δ-lactones is often observed at m/z 99.[6]

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound have not been extensively studied, lactones as a chemical class are known to be involved in various biological processes. A prominent example is the role of acyl-homoserine lactones (AHLs) in bacterial quorum sensing. Although structurally different from δ-octadecalactone, the quorum sensing pathway serves as an excellent model for lactone-mediated cell-to-cell communication.

Illustrative Signaling Pathway: Bacterial Quorum Sensing

Quorum sensing is a cell-density-dependent signaling mechanism that allows bacteria to coordinate gene expression and collective behaviors such as biofilm formation, virulence, and bioluminescence.[7][8][9] In many Gram-negative bacteria, this process is mediated by AHLs.[10]

Workflow of Acyl-Homoserine Lactone Mediated Quorum Sensing

Caption: Acyl-Homoserine Lactone (AHL) mediated quorum sensing in bacteria.

Disclaimer: The signaling pathway depicted above illustrates the mechanism of acyl-homoserine lactones in bacterial quorum sensing. While this compound is a lactone, it belongs to a different structural class (δ-lactone) and its involvement in quorum sensing has not been established. This diagram is provided as a representative example of a biological signaling pathway mediated by lactone molecules.

References

- 1. delta-Octadecalactone | C18H34O2 | CID 518573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2H-Pyran-2-one, tetrahydro-6-tridecyl- [webbook.nist.gov]

- 3. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Sensory-Directed Identification of Creaminess-Enhancing Semi-Volatile Lactones in Crumb Chocolate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Quorum Sensing Works [asm.org]

- 10. media.neliti.com [media.neliti.com]

An In-depth Technical Guide to the Physicochemical Characteristics of δ-Octadecalactone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of δ-Octadecalactone (CAS No. 1227-51-6), a saturated delta-lactone used primarily as a flavoring and fragrance agent. The information is compiled for professionals in research and development who require detailed technical data for formulation, analysis, and further investigation.

Physicochemical Properties

δ-Octadecalactone is characterized as a white, waxy solid at room temperature with a distinct fatty and savory odor profile.[1][2][3] Its large alkyl chain contributes to its lipophilic nature and low water solubility.

General and Physical Properties

The fundamental physical and chemical identifiers for δ-Octadecalactone are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2] |

| Molecular Weight | 282.47 g/mol | [1] |

| IUPAC Name | 6-tridecyloxan-2-one | [2] |

| Appearance | White waxy solid | [1][3] |

| Odor Profile | Fatty, waxy, savory | [1][3] |

| CAS Number | 1227-51-6 | [1][2] |

| FEMA Number | 4447 | [1] |

Thermal and Thermodynamic Properties

Thermal properties are critical for handling, processing, and storage protocols.

| Property | Value | Conditions | Reference |

| Melting Point | 33.00 to 39.00 °C | @ 760.00 mm Hg | [1][3] |

| Boiling Point | 374.00 to 376.00 °C | @ 760.00 mm Hg | [1][3] |

| Flash Point | 315.00 °F (157.22 °C) | TCC | [1][3] |

| Vapor Pressure | 0.000007 mmHg | @ 25.00 °C (estimated) | [1][3] |

Solubility and Partitioning

Solubility data is essential for formulation in various solvent systems.

| Property | Value | Conditions | Reference |

| Solubility in Water | 0.04395 mg/L (practically insoluble) | @ 25 °C (estimated) | [1][2][3] |

| Solubility in Organic | Soluble in alcohol | - | [1][2][3] |

| logP (o/w) | 6.668 (estimated) | - | [1] |

Experimental Protocols & Methodologies

While specific, detailed experimental protocols for δ-Octadecalactone are not extensively published, this section outlines the general methodologies used for the synthesis and analysis of similar lactones.

General Synthesis via Baeyer-Villiger Oxidation

The synthesis of lactones such as δ-dodecalactone and δ-decalactone is often achieved via a Baeyer-Villiger oxidation of a corresponding cyclic ketone precursor.[4][5][6] This reaction mechanism can be adapted for the synthesis of δ-Octadecalactone.

Principle: This oxidation involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone, converting it into an ester (a lactone, in the case of a cyclic ketone). Common oxidizing agents include peroxy acids (e.g., m-CPBA) or hydrogen peroxide with a catalyst.

General Protocol:

-

Precursor Synthesis: A suitable cyclic ketone precursor, 2-tridecylcyclopentanone, is required. This can be synthesized via an aldol condensation reaction between cyclopentanone and tridecanal, followed by catalytic hydrogenation.[4][5]

-

Oxidation: The 2-tridecylcyclopentanone intermediate is dissolved in an appropriate solvent (e.g., methanol, dichloromethane).[5]

-

Reagent Addition: An oxidizing agent, such as hydrogen peroxide in the presence of an acid accelerator (e.g., sulfuric acid), is added slowly to the reaction mixture while maintaining a controlled temperature (e.g., 50 °C) to manage the exothermic reaction.[5]

-

Reaction Monitoring: The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup and Purification: The reaction is quenched, and the crude product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The final product, δ-Octadecalactone, is purified via vacuum distillation or column chromatography.

Caption: General workflow for the synthesis of δ-Octadecalactone.

Analytical Characterization

The identity and purity of δ-Octadecalactone are confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase. The separated compounds are then ionized and fragmented in the MS, which detects the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification.

-

Methodology: A dilute solution of the sample in a volatile organic solvent (e.g., hexane or dichloromethane) is injected into the GC. The instrument is run with a suitable temperature program to ensure separation. The resulting mass spectrum is compared against spectral libraries (like NIST) for confirmation.[2][7] This technique is also used for quantitation.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR shows the different types of carbon atoms present.

-

Methodology: The purified lactone is dissolved in a deuterated solvent (e.g., CDCl₃).[8] The sample is placed in the NMR spectrometer, and spectra are acquired. The chemical shifts, integration, and coupling patterns in the ¹H NMR and the number of signals in the ¹³C NMR are analyzed to confirm the structure.

Infrared (IR) Spectroscopy:

-

Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

-

Methodology: A sample can be analyzed as a thin film, in a KBr pellet, or as a solution. For δ-Octadecalactone, a prominent absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1735-1750 cm⁻¹.

References

- 1. delta-octadecalactone [flavscents.com]

- 2. delta-Octadecalactone | C18H34O2 | CID 518573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. delta-octadecalactone, 1227-51-6 [thegoodscentscompany.com]

- 4. CN103044374A - Synthesis method of delta-dodecalactone - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. δ-Decalactone - Wikipedia [en.wikipedia.org]

- 7. Biotechnological formation of dairy flavor inducing δ-lactones from vegetable oil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Delta-Octalactone | C8H14O2 | CID 12777 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Structural Analogs of 6-Tridecyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tridecyltetrahydro-2H-pyran-2-one, also known as δ-octadecalactone, is a saturated δ-lactone with a long alkyl side chain. This class of compounds, particularly those with long alkyl chains, has garnered interest for its potential biological activities, including antimicrobial properties. This technical guide provides a comprehensive overview of the structural analogs of this compound, focusing on their synthesis, biological activities, and potential mechanisms of action. The document is intended to serve as a resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and microbiology.

Introduction

Lactones, cyclic esters, are a diverse group of natural and synthetic compounds with a wide range of biological activities. Among these, δ-lactones, which feature a six-membered ring, have been recognized for their antimicrobial properties. The lipophilicity conferred by long alkyl side chains, such as the tridecyl group in δ-octadecalactone, is a key structural feature that can influence their interaction with biological membranes and cellular targets. This guide explores the structure-activity relationships (SAR) of analogs of this compound, providing insights into the design and development of novel therapeutic agents.

Synthesis of 6-Alkyl-Tetrahydro-2H-pyran-2-one Analogs

The synthesis of 6-alkyl-tetrahydro-2H-pyran-2-one analogs is most commonly achieved through the Baeyer-Villiger oxidation of the corresponding 2-alkylcyclopentanone. This reaction provides a reliable method for the regioselective insertion of an oxygen atom to form the lactone ring.

General Synthetic Workflow

The overall synthetic strategy involves two main steps: the alkylation of a cyclopentanone precursor to introduce the desired alkyl side chain, followed by the Baeyer-Villiger oxidation to form the δ-lactone.

Caption: General synthetic workflow for 6-alkyl-tetrahydro-2H-pyran-2-one analogs.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of long-chain δ-lactones.

Step 1: Synthesis of 2-Tridecylcyclopentanone

-

Materials: Cyclopentanone, sodium hydride (NaH), 1-bromotridecane, dry tetrahydrofuran (THF), hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in dry THF at 0 °C under an inert atmosphere, add cyclopentanone (1.0 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction mixture back to 0 °C and add 1-bromotridecane (1.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then reflux for 12 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-tridecylcyclopentanone.

-

Step 2: Baeyer-Villiger Oxidation to this compound

-

Materials: 2-Tridecylcyclopentanone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

Dissolve 2-tridecylcyclopentanone (1.0 eq) in dichloromethane at 0 °C.

-

Add m-CPBA (1.2 eq) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash it with saturated sodium bicarbonate solution (3 x 20 mL) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Biological Activity of Structural Analogs

The primary biological activity reported for δ-lactones is their antimicrobial effect, particularly against fungi. The length of the alkyl side chain at the C-6 position appears to play a crucial role in determining the potency and spectrum of this activity.

Antifungal Activity

Studies on various δ-lactone analogs have demonstrated their inhibitory effects against a range of fungal pathogens. While comprehensive data for a full series of long-chain analogs is limited, the available information suggests a trend in structure-activity relationships.

Table 1: Antifungal Activity of 6-Alkyl-tetrahydro-2H-pyran-2-one Analogs

| Compound (Alkyl Chain) | Fungal Species | MIC (µg/mL) | Reference |

| δ-Dodecalactone (C12) | Aspergillus flavus | 350 - 6250 | [1] |

| Aspergillus fumigatus | 350 - 6250 | [1] | |

| Aspergillus petrakii | 350 - 6250 | [1] | |

| Aspergillus ochraceus | 350 - 6250 | [1] | |

| Aspergillus nidulans | 350 - 6250 | [1] | |

| Penicillium roqueforti | 350 - 6250 | [1] | |

| Candida albicans | >6250 | [1] |

Note: Data for this compound (δ-octadecalactone) is not currently available in the public domain.

A study on γ-lactones has suggested that an increase in the side chain length intensifies the antimicrobial effects, which may also be applicable to δ-lactones.[2]

Experimental Protocol: Antifungal Susceptibility Testing

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of lipophilic compounds like long-chain δ-lactones using the broth microdilution method, based on CLSI and EUCAST guidelines.[3][4]

-

Materials: Test compound, fungal isolates, RPMI-1640 medium, 96-well microtiter plates, spectrophotometer.

-

Procedure:

-

Inoculum Preparation: Culture the fungal isolates on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline, adjusting the concentration to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of a 96-well plate.

-

Inoculation: Add the standardized fungal inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (medium without inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength.

-

Signaling Pathways and Mechanism of Action

The precise molecular mechanisms and signaling pathways affected by long-chain δ-lactones are not yet fully elucidated. However, based on studies of related compounds and the lipophilic nature of these molecules, some potential mechanisms can be proposed.

Proposed Mechanism of Action

The long alkyl chain of this compound and its analogs likely facilitates their insertion into the fungal cell membrane. This could disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death.

Caption: Proposed mechanism of antifungal action for long-chain δ-lactones.

Comparison with Shorter-Chain Analogs

For the shorter-chain, unsaturated analog, 6-pentyl-2H-pyran-2-one, a different mechanism involving the inhibition of the Target of Rapamycin (TOR) signaling pathway has been proposed in fungi. It is plausible that different structural features (chain length, saturation) lead to distinct primary mechanisms of action. Further research is needed to determine if long-chain saturated δ-lactones also interact with specific intracellular signaling cascades.

Conclusion and Future Directions

The structural analogs of this compound represent a promising class of compounds with potential antifungal applications. The synthetic route via Baeyer-Villiger oxidation is well-established, allowing for the generation of a variety of analogs for structure-activity relationship studies. While current data on their biological activity is limited, it suggests that the long alkyl chain is a key determinant of their antifungal potency.

Future research should focus on:

-

Systematic SAR studies: Synthesizing and testing a series of analogs with varying alkyl chain lengths and other structural modifications to build a comprehensive SAR profile.

-

Mechanism of action studies: Elucidating the precise molecular targets and signaling pathways affected by these long-chain δ-lactones.

-

In vivo efficacy studies: Evaluating the most potent analogs in animal models of fungal infections.

This in-depth technical guide provides a foundation for further exploration of this interesting class of molecules and their potential as novel antifungal agents.

References

- 1. Purification and characterization of antifungal δ-dodecalactone from Lactobacillus plantarum AF1 isolated from kimchi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of 6-Tridecyltetrahydro-2H-pyran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, also known by its synonyms δ-octadecalactone and τ-stearolactone, is a long-chain saturated δ-lactone. Lactones are cyclic esters that are widespread in nature and contribute significantly to the aroma and flavor of many foods, and some possess important biological activities. While many shorter-chain lactones are well-characterized, the natural occurrence and biosynthesis of long-chain lactones such as this compound are less extensively documented. This technical guide provides a comprehensive overview of the known natural sources of this compound, details of its microbial production, experimental protocols for its isolation and analysis, and a discussion of its biosynthetic pathway.

There have been conflicting reports regarding the natural occurrence of δ-octadecalactone, with some databases listing it as not found in nature. However, scientific literature confirms its presence in dairy products and as a metabolite of certain lactic acid bacteria.

Natural Occurrence and Microbial Production

The primary documented natural sources of this compound are dairy products and the fermentation of vegetable oils by specific strains of lactic acid bacteria.

Dairy Products

Long-chain δ-lactones, including δ-octadecalactone, have been identified as natural constituents of milk fat. These compounds are believed to contribute to the creamy taste and texture of dairy products. For instance, δ-octadecalactone is thought to influence the melting behavior of cream in the oral cavity[1]. The presence of these lactones in milk fat is a result of the microbial and enzymatic activities inherent in milk and during the processing of dairy products.

Microbial Fermentation

Recent research has demonstrated the de novo biosynthesis of δ-octadecalactone by specific lactic acid bacteria (LAB) during the fermentation of vegetable oil. This discovery opens avenues for the biotechnological production of this compound. A study identified three specific strains capable of producing δ-octadecalactone from grapeseed oil[1]:

-

Lentilactobacillus parafarraginis FAM-1079

-

Lactococcus lactis subsp. lactis FAM-17918

-

Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003

The production of δ-octadecalactone by these strains was confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of the fermentation broth. The study also noted that the application of sublethal heat stress to the bacterial cultures could significantly increase the yield of δ-octadecalactone, with an improvement of up to a factor of nine observed for L. lactis subsp. lactis biovar diacetylactis[1].

Quantitative Data

The following table summarizes the key quantitative information related to the microbial production of this compound.

| Parameter | Value | Source Organism(s) | Reference |

| Chemical Formula | C₁₈H₃₄O₂ | N/A | --INVALID-LINK-- |

| Molecular Weight | 282.46 g/mol | N/A | --INVALID-LINK-- |

| CAS Number | 1227-51-6 | N/A | --INVALID-LINK-- |

| Production Improvement with Heat Stress (V1) | ~1.5-fold increase | Lentilactobacillus parafarraginis FAM-1079 | [1] |

| Production Improvement with Heat Stress (V1) | ~5-fold increase | Lactococcus lactis subsp. lactis FAM-17918 | [1] |

| Production Improvement with Heat Stress (V2) | ~9-fold increase | Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003 | [1] |

Note: V1 and V2 refer to different heat stress conditions applied during fermentation as described in the cited literature.

Biosynthetic Pathway

The biosynthesis of long-chain δ-lactones in microorganisms is understood to originate from fatty acid metabolism. While the specific enzymatic steps for this compound in the identified lactic acid bacteria have not been fully elucidated, a general pathway can be proposed. The process begins with long-chain fatty acids, such as those present in vegetable oil. These fatty acids undergo hydroxylation, followed by β-oxidation and subsequent intramolecular cyclization (lactonization) to form the δ-lactone ring.

A key enzyme in this pathway is believed to be a fatty acid hydratase , which introduces a hydroxyl group onto the fatty acid chain. In lactic acid bacteria, these enzymes have been shown to hydroxylate unsaturated fatty acids. Subsequent rounds of β-oxidation shorten the carbon chain, and when a hydroxyl group is positioned at the δ-carbon (the 5th carbon from the carboxyl group), spontaneous or enzyme-catalyzed lactonization can occur to form the stable six-membered ring of the δ-lactone.

Experimental Protocols

The following sections provide detailed methodologies for the microbial production, extraction, and analysis of this compound based on published research.

Microbial Production of this compound

This protocol is adapted from the methodology used for producing δ-lactones from vegetable oil using lactic acid bacteria.

1. Bacterial Strains and Culture Conditions:

-

Strains: Lentilactobacillus parafarraginis FAM-1079, Lactococcus lactis subsp. lactis FAM-17918, or Lactococcus lactis subsp. lactis biovar diacetylactis FAM-22003.

-

Growth Medium: De Man, Rogosa and Sharpe (MRS) broth or a suitable milk-based medium.

-

Incubation: Incubate cultures at 30°C for 24-48 hours under anaerobic or microaerophilic conditions.

2. Fermentation:

-

Substrate: Use a sterile emulsion of grapeseed oil (or other suitable vegetable oil) in the growth medium. A typical concentration would be 1-5% (v/v) oil.

-

Inoculation: Inoculate the oil-containing medium with a fresh overnight culture of the selected bacterial strain (e.g., 1-5% v/v inoculum).

-

Fermentation Conditions: Incubate the fermentation mixture at 30°C for 48-72 hours with gentle agitation.

-

(Optional) Heat Stress for Increased Yield: To enhance production, apply a sublethal heat stress to the culture. For example, after 24 hours of fermentation, increase the temperature to 42°C for a period of 1-2 hours before returning to the optimal growth temperature.

Extraction and Isolation Protocol

This protocol outlines a general procedure for the extraction and purification of the lipophilic lactone from the fermentation broth.

1. Initial Extraction:

-

Centrifuge the fermentation broth to separate the bacterial cells and any remaining oil phase from the aqueous supernatant.

-

Combine the cell pellet and the oil layer.

-

Perform a liquid-liquid extraction of the combined pellet and oil with a non-polar organic solvent such as hexane or a slightly more polar solvent like ethyl acetate. Repeat the extraction three times to ensure complete recovery.

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

2. Purification by Solid-Phase Extraction (SPE):

-

Stationary Phase: Use a silica-based or aminopropyl-bonded silica SPE cartridge.

-

Sample Loading: Dissolve the concentrated extract in a small volume of a non-polar solvent (e.g., hexane) and load it onto the pre-conditioned SPE cartridge.

-

Washing: Wash the cartridge with a non-polar solvent to remove highly non-polar impurities like fatty acids.

-

Elution: Elute the lactone fraction with a solvent of intermediate polarity, such as a mixture of hexane and ethyl acetate (e.g., 90:10 or 80:20 v/v). Collect the fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) or a rapid GC-MS scan to identify the fractions containing the target compound.

-

Pool the pure fractions and evaporate the solvent.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary analytical technique for the identification and quantification of this compound.

1. Sample Preparation:

-

For quantitative analysis, dissolve a known amount of the purified extract in a suitable solvent (e.g., hexane or dichloromethane).

-

Add an internal standard (e.g., a deuterated lactone or a lactone with a different chain length not present in the sample) for accurate quantification.

2. GC-MS Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: Splitless injection of 1 µL of the sample.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp 1: Increase to 250°C at a rate of 10°C/min.

-

Hold at 250°C for 10 minutes.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

3. Data Analysis:

-

Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard or by matching the mass spectrum with a library (e.g., NIST). The characteristic fragment ion for δ-lactones is often found at m/z 99.

-

Quantification: Quantify the compound by integrating the peak area of a characteristic ion and comparing it to the peak area of the internal standard.

Conclusion

This compound is a naturally occurring long-chain δ-lactone found in dairy products and producible through microbial fermentation. Its presence contributes to the sensory properties of foods, and as a member of the lactone family, it may possess biological activities of interest to the pharmaceutical and drug development industries. The protocols outlined in this guide provide a framework for the production, isolation, and analysis of this compound, facilitating further research into its properties and potential applications. The continued exploration of microbial sources and biosynthetic pathways will be crucial for unlocking the full potential of this and other long-chain lactones.

References

An In-depth Technical Guide to the Putative Biosynthesis of 6-Tridecyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, also known as δ-octadecalactone, is a saturated δ-lactone with an 18-carbon backbone.[1] While this molecule is of interest for its potential applications in flavor, fragrance, and as a bioactive compound, detailed literature specifically outlining its complete biosynthetic pathway is scarce. However, by examining the well-established biosynthesis of other δ-lactones and long-chain fatty acids, a putative and scientifically grounded pathway can be proposed. This guide synthesizes information from analogous biosynthetic routes, primarily focusing on the fatty acid synthesis (FAS) and polyketide synthase (PKS) pathways, to provide a comprehensive model for the formation of this compound.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to occur through a modification of the fatty acid synthesis pathway, followed by hydroxylation and lactonization. The overall process can be broken down into three key stages:

-

Chain Elongation: The construction of the C18 carbon chain.

-

Hydroxylation: The introduction of a hydroxyl group at the δ-position (C5).

-

Lactonization: The intramolecular cyclization to form the stable six-membered lactone ring.

Stage 1: Chain Elongation via Fatty Acid Synthase (FAS)

The initial and most critical phase is the synthesis of the C18 saturated fatty acid, stearic acid, which serves as the precursor for the tridecyl side chain. This process is catalyzed by the multi-enzyme complex, Fatty Acid Synthase (FAS).[2][3]

The synthesis begins with a primer molecule, typically acetyl-CoA, and involves the sequential addition of two-carbon units derived from malonyl-CoA.[4][5] Each cycle of elongation consists of four enzymatic reactions:

-

Condensation: An acetyl group from acetyl-CoA and a malonyl group from malonyl-CoA are condensed to form a β-ketoacyl-ACP.

-

Reduction: The β-keto group is reduced to a β-hydroxyacyl-ACP by a ketoreductase (KR) domain, utilizing NADPH as a cofactor.

-

Dehydration: A dehydratase (DH) domain removes a molecule of water to create a double bond, forming an enoyl-ACP.

-

Reduction: An enoyl reductase (ER) domain reduces the double bond to a saturated acyl-ACP, again using NADPH.

This four-step cycle is repeated seven times, with each cycle adding two carbons to the growing acyl chain. After seven cycles, the resulting 16-carbon palmitoyl-ACP can be further elongated to stearoyl-ACP by specific elongase enzymes. The final C18 fatty acid is then released from the ACP by a thioesterase (TE) domain.

Stage 2: δ-Hydroxylation

Once stearic acid (or stearoyl-CoA) is formed, a specific hydroxylase enzyme is required to introduce a hydroxyl group at the C5 (δ) position. This is a critical step that dictates the formation of the δ-lactone. Enzymes such as cytochrome P450 monooxygenases are known to catalyze such specific hydroxylation reactions on fatty acid chains.

Stage 3: Lactonization

The final step is the intramolecular cyclization of the 5-hydroxystearic acid to form the δ-lactone. This reaction can occur spontaneously under acidic conditions, but it is often enzyme-mediated in biological systems to ensure efficiency and stereospecificity. The carboxyl group of the fatty acid reacts with the hydroxyl group at the C5 position, releasing a molecule of water and forming the stable six-membered ring of this compound.

Alternative Polyketide Synthase (PKS) Pathway

An alternative, though less commonly cited for simple long-chain saturated lactones, is the polyketide synthase (PKS) pathway. Type I PKSs are large, modular enzymes that function in a manner analogous to FAS.[6][7] A PKS could theoretically assemble the C18 backbone from acetyl-CoA and malonyl-CoA units. The key difference would be in the programming of the PKS modules. For a fully saturated chain, each module would need to contain the full complement of reductive domains (KR, DH, and ER). The final module would incorporate a thioesterase (TE) domain that would catalyze the cyclization and release of the polyketide chain as the δ-lactone.

Mandatory Visualizations

Caption: Proposed biosynthetic pathway of this compound.

Caption: General workflow for isolation and identification of microbial lactones.

Quantitative Data

As there is no specific quantitative data available for the biosynthesis of this compound, the following table presents representative data for the microbial production of a related δ-lactone, δ-decalactone, to provide context for typical yields and conditions.

| Parameter | Value | Reference Organism | Notes |

| Precursor | Ricinoleic Acid | Yarrowia lipolytica | Biotransformation of hydroxy fatty acid |

| Culture Time | 120 hours | Yarrowia lipolytica | Time for maximal lactone production |

| Yield | 5.2 g/L | Yarrowia lipolytica | Varies with strain and culture conditions |

| Optimal pH | 6.0 | Yarrowia lipolytica | Important for cell growth and enzyme activity |

| Optimal Temp. | 28 °C | Yarrowia lipolytica | Standard for mesophilic yeast growth |

Experimental Protocols

The following are representative protocols for key experiments that would be used to elucidate the biosynthetic pathway of this compound.

Protocol 1: Identification and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Lyophilize 100 mL of microbial culture broth.

-

Extract the dried broth with 50 mL of ethyl acetate three times.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Concentrate the extract to 1 mL under a stream of nitrogen.

-

-

GC-MS Analysis:

-

Instrument: Agilent 7890B GC coupled with a 5977A MS detector.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, and hold for 10 min.

-

MSD Conditions: Ion source temperature of 230 °C, quadrupole temperature of 150 °C, and electron ionization at 70 eV. Mass spectra are recorded in the range of m/z 40-500.

-

Identification: Compare the retention time and mass spectrum of the analyte with an authentic standard of this compound.

-

Protocol 2: In Vitro Assay for Fatty Acid Hydroxylase Activity

-

Enzyme Preparation:

-

Prepare a microsomal fraction from the producing microorganism known to express cytochrome P450 enzymes.

-

Resuspend the microsomal pellet in a potassium phosphate buffer (100 mM, pH 7.4) containing 20% glycerol.

-

-

Reaction Mixture (Total Volume 1 mL):

-

100 mM Potassium phosphate buffer (pH 7.4).

-

1 mM NADPH.

-

100 µM Stearoyl-CoA (substrate).

-

0.5 mg of microsomal protein.

-

-

Reaction Procedure:

-

Pre-incubate the reaction mixture (without NADPH) at 30 °C for 5 minutes.

-

Initiate the reaction by adding NADPH.

-

Incubate at 30 °C for 30 minutes with gentle shaking.

-

Stop the reaction by adding 200 µL of 6 M HCl.

-

-

Product Analysis:

-

Extract the reaction mixture with ethyl acetate.

-

Dry and derivatize the extract with a silylating agent (e.g., BSTFA).

-

Analyze the derivatized products by GC-MS to identify and quantify the formation of hydroxylated stearic acid isomers.

-

Conclusion

While the direct biosynthetic pathway of this compound has not been fully elucidated, a strong hypothesis can be formulated based on the well-understood mechanisms of fatty acid and polyketide synthesis. The proposed pathway, involving the formation of a C18 fatty acid precursor followed by specific hydroxylation and lactonization, provides a solid framework for future research. The experimental protocols outlined here offer a starting point for researchers aiming to confirm this putative pathway and to characterize the enzymes involved. Further investigation into the specific hydroxylases and lactonases from potential producing organisms will be key to fully understanding and harnessing the biosynthesis of this and other valuable long-chain lactones.

References

- 1. delta-Octadecalactone | C18H34O2 | CID 518573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fatty acid synthase is required for mammary gland development and milk production during lactation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PathWhiz [smpdb.ca]

- 4. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 5. csun.edu [csun.edu]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. Steps towards the synthetic biology of polyketide biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

6-Tridecyltetrahydro-2H-pyran-2-one: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Tridecyltetrahydro-2H-pyran-2-one, a member of the δ-lactone class of organic compounds, is characterized by a six-membered ring containing an ester group and a long C13 alkyl chain at the 6th position. While specific research on this particular long-chain lactone is limited, the broader family of 6-alkyl-tetrahydro-2H-pyran-2-ones has garnered scientific interest due to their diverse biological activities. This technical guide provides a comprehensive review of the available knowledge pertinent to this compound, drawing upon data from structurally similar compounds to infer its potential properties, synthesis, and biological functions. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in exploring the therapeutic and industrial potential of this and related long-chain δ-lactones.

Chemical and Physical Properties

Based on available data for this compound, its fundamental properties are summarized below.[1]

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₂ |

| Molecular Weight | 282.47 g/mol |

| CAS Number | 1227-51-6 |

| IUPAC Name | 6-tridecyl-oxan-2-one |

| Synonyms | δ-Octadecalactone, 5-Hydroxyoctadecanoic acid lactone |

Synthesis of 6-Alkyl-tetrahydro-2H-pyran-2-ones

A general and direct method for the synthesis of δ-lactones involves the palladium-catalyzed activation of γ-C(sp³)–H bonds in aliphatic carboxylic acids followed by olefination. This approach allows for the construction of the six-membered lactone ring.

Experimental Protocol: General Synthesis of 6-Alkyl-δ-Lactones

This protocol describes a general method for the synthesis of 6-alkyl-δ-lactones from an appropriate aliphatic carboxylic acid and an olefin partner.

Materials:

-

Aliphatic carboxylic acid (with a γ-C-H bond)

-

Olefin (e.g., benzyl acrylate)

-

Palladium(II) trifluoroacetate (Pd(TFA)₂) (10 mol%)

-

N-Acetyl-valine (N-Ac-Val) (20 mol%)

-

Silver carbonate (Ag₂CO₃) (2 equivalents)

-

Disodium phosphate (Na₂HPO₄) (1 equivalent)

-

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

Procedure:

-

To a reaction vessel, add the aliphatic carboxylic acid (1 equivalent), the olefin (1.5 equivalents), Pd(TFA)₂ (10 mol%), N-Ac-Val (20 mol%), Ag₂CO₃ (2 equivalents), and Na₂HPO₄ (1 equivalent).

-

Add HFIP as the solvent.

-

Seal the vessel and heat the reaction mixture at 120 °C for 12 hours.

-

After cooling to room temperature, the reaction mixture is purified by column chromatography to isolate the desired δ-lactone.

Synthesis Workflow

Caption: General workflow for the synthesis of 6-alkyl-δ-lactones.

Potential Biological Activities and Mechanisms

While direct biological data for this compound is scarce, studies on other long-chain δ-lactones suggest potential antifungal, anti-inflammatory, and insecticidal activities.

Antifungal Activity

Long-chain δ-lactones have demonstrated activity against various fungal species. The mechanism of action is believed to involve disruption of the fungal cell wall and membrane.

Quantitative Data for Antifungal Activity of a Structurally Similar Lactone (6-Pentyl-2H-pyran-2-one):

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Peronophythora litchii | ~43 | [2] |

Note: This data is for a related compound and should be considered indicative.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a fungal strain.[3][4]

Materials:

-

Test compound (e.g., this compound)

-

Fungal isolate

-

Standardized liquid culture medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in the culture medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal organism.

-

Add the fungal inoculum to each well.

-

Include positive (no compound) and negative (no inoculum) controls.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity compared to the positive control), either visually or using a spectrophotometer.

Antifungal Action Workflow

Caption: Proposed mechanism of antifungal action for δ-lactones.

Anti-inflammatory Activity

Certain tetrahydropyran derivatives have been shown to possess anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[5][6][7]

Potential Anti-inflammatory Mechanism: Studies on related compounds suggest that the anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

Anti-inflammatory Signaling Pathway

Caption: Potential anti-inflammatory mechanism of δ-lactones.

Insecticidal Activity

Lactone derivatives have demonstrated toxicity against various insect pests. The mechanism may involve targeting the insect's nervous system.[8][9]

Quantitative Data for Insecticidal Activity of δ-Lactones: Some synthetic δ-lactones have shown significant insecticidal activity against fruit flies (Drosophila suzukii), with LC₅₀ values in the range of 1.04 to 1.13 g/L.[9]

Experimental Protocol: Insecticidal Bioassay (Topical Application)

This protocol describes a method to assess the contact toxicity of a compound to insects.

Materials:

-

Test compound

-

Acetone or other suitable solvent

-

Microsyringe

-

Test insects (e.g., fruit flies)

-

Observation chambers

Procedure:

-

Prepare a series of dilutions of the test compound in the solvent.

-

Anesthetize the insects (e.g., with CO₂).

-

Apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe.

-

A control group should be treated with the solvent only.

-

Place the treated insects in observation chambers with access to food and water.

-

Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

-

Calculate the LD₅₀ (the dose required to kill 50% of the test population).

Insecticidal Action Workflow

Caption: Proposed workflow of insecticidal action for δ-lactones.

Conclusion

This compound represents an understudied molecule within the promising class of long-chain δ-lactones. While direct experimental data is limited, this guide provides a framework for its synthesis and potential biological activities based on analogous compounds. The presented protocols for synthesis and bioassays, along with the hypothesized mechanisms of action, offer a solid starting point for researchers and drug development professionals. Further investigation into the specific properties and biological profile of this compound is warranted to unlock its full therapeutic and industrial potential. The information compiled herein should facilitate and encourage such future research endeavors.

References

- 1. 2H-Pyran-2-one, tetrahydro-6-tridecyl- [webbook.nist.gov]

- 2. mdpi.com [mdpi.com]

- 3. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP2172473A1 - Alpha, beta-unsaturated, delta-lactones, process for their preparation and their application as pesticides - Google Patents [patents.google.com]

- 9. Novel Lactone-Based Insecticides and Drosophila suzukii Management: Synthesis, Potential Action Mechanisms and Selectivity for Non-Target Parasitoids - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to δ-Stearolactone (CAS 1227-51-6)

This technical guide provides a comprehensive overview of the chemical properties, applications, and analytical methodologies related to δ-Stearolactone (CAS 1227-51-6). While primarily utilized in the food and fragrance industries, a thorough understanding of its characteristics is valuable for professionals across various scientific disciplines.

Compound Identification and Regulatory Information

δ-Stearolactone, also known as delta-Octadecalactone, is an organic compound classified as a lactone. It is recognized for its distinct sensory properties and is used globally as a flavoring agent.

| Identifier | Value |

| CAS Number | 1227-51-6[1][2] |

| IUPAC Name | 6-tridecyloxan-2-one[2] |

| Synonyms | delta-Octadecalactone, 5-Octadecanolide, Tetrahydro-6-tridecyl-2H-pyran-2-one[2] |

| FEMA Number | 4447[1][2] |

| JECFA Number | 1999[2] |

| Regulatory Status | JECFA: No safety concern at current intake levels as a flavouring agent[2]. |

Physicochemical Properties

The physical and chemical properties of δ-Stearolactone are summarized below. These characteristics are fundamental to its application as a semi-volatile flavor compound.

| Property | Value |

| Molecular Formula | C₁₈H₃₄O₂[2] |

| Molecular Weight | 282.47 g/mol [2][3] |

| Appearance | White, waxy solid[3][4] |

| Odor | Fatty, waxy, savory[1][4] |

| Melting Point | 33 - 39 °C[3][4] |

| Boiling Point | 375.5 ± 10.0 °C (Predicted)[1] |

| Density | 0.902 ± 0.06 g/cm³ (Predicted)[1] |

| Solubility | Insoluble in water; Soluble in ethanol[2] |

| Vapor Pressure | 0.000007 mmHg @ 25 °C (Estimated)[4] |

| Flash Point | 157.2 °C (315.0 °F)[3][4] |

Mechanism of Sensory Perception

The primary function of δ-Stearolactone is not pharmacological but sensory. It acts as a flavor and aroma compound that enhances the perception of creaminess and mouthfeel in food products.[5] This is a complex process involving the integration of multiple sensory inputs in the brain.[6]

The perception begins when δ-Stearolactone, as a semi-volatile compound, is released from the food matrix in the mouth. It stimulates the olfactory system through two pathways: orthonasal (inhalation through the nose) and retronasal (migration from the back of the throat to the nasal cavity during eating).[6] This olfactory input, combined with gustatory (taste) signals from the tongue and tactile sensations (texture), is processed by the brain to create the overall flavor and the specific sensation known as "creaminess."[5][6]

Applications in Food and Fragrance Industries

Due to its fatty and waxy sensory profile, δ-Stearolactone is a valuable ingredient for enhancing flavor in a variety of consumable products.

-

Dairy Products: It imparts a rich, creamy note to ice cream, yogurt, and cheese.

-

Confectionery: It is used in chocolate and baked goods to improve mouthfeel and contribute to a fuller flavor profile.[5]

-

Beverages: It can add body and a creamy sensation to both alcoholic and non-alcoholic drinks.

-

Savory Products: In products like sauces and dressings, it can provide a savory, fatty background note.

-

Fragrance: It is used in fragrance compositions to add a waxy, fatty character.

Experimental Protocols: Analytical Methodology

The analysis of δ-Stearolactone in a food matrix typically involves its extraction followed by instrumental analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique for identifying and quantifying lactones.[7][8]

Objective

To isolate, identify, and quantify δ-Stearolactone from a complex food sample (e.g., chocolate, dairy product).

Materials and Reagents

-

Food sample

-

Analytical standard of δ-Stearolactone (CAS 1227-51-6)

-

Solvents for extraction (e.g., Dichloromethane, Ethyl Acetate)

-

Sodium sulfate (anhydrous)

-

Gas Chromatograph with Mass Spectrometer detector (GC-MS)

Procedure

-

Sample Homogenization: A representative portion of the food sample is weighed and homogenized to ensure uniformity.

-

Solvent Extraction: The homogenized sample is mixed with a suitable organic solvent (e.g., dichloromethane). The mixture is agitated vigorously (e.g., via vortexing or sonication) to facilitate the transfer of the semi-volatile lactone into the solvent phase.[8]

-

Phase Separation: The mixture is centrifuged to separate the organic solvent layer from the solid food matrix and any aqueous phase.

-

Drying and Concentration: The collected organic extract is dried using anhydrous sodium sulfate to remove residual water. The solvent is then carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.

-

GC-MS Analysis: A small volume of the concentrated extract is injected into the GC-MS system.

-

Gas Chromatography: The sample is vaporized and travels through a capillary column. Compounds are separated based on their boiling points and interaction with the column's stationary phase.

-

Mass Spectrometry: As compounds elute from the GC column, they are ionized and fragmented. The mass spectrometer detects and records the mass-to-charge ratio of these fragments, generating a unique mass spectrum for each compound.

-

-

Data Analysis: The retention time and mass spectrum of peaks in the sample chromatogram are compared to those of the pure analytical standard to confirm the identity of δ-Stearolactone. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the standard.

Conclusion

δ-Stearolactone (CAS 1227-51-6) is a significant semi-volatile compound primarily used as a flavor and fragrance ingredient. Its key contribution is the enhancement of creamy and savory notes and the improvement of mouthfeel in various food products. Its mechanism of action is rooted in the complex field of sensory science rather than pharmacology. The analysis and quantification of this lactone in food matrices are reliably achieved through established protocols involving solvent extraction and GC-MS analysis. This guide provides the foundational technical data and methodologies essential for researchers and professionals working with this compound.

References

- 1. δ-Stearolactone CAS#: 1227-51-6 [chemicalbook.com]

- 2. delta-Octadecalactone | C18H34O2 | CID 518573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. delta-octadecalactone, 1227-51-6 [thegoodscentscompany.com]

- 4. parchem.com [parchem.com]

- 5. mdpi.com [mdpi.com]

- 6. The Science Behind Sensory Evaluation: Physiological Basis • Food Safety Institute [foodsafety.institute]

- 7. scispace.com [scispace.com]

- 8. Analytical Methodologies for Detection of Gamma-valerolactone, Delta-valerolactone, Acephate, and Azinphos Methyl and their Associated Metabolites in Complex Biological Matrices | Journal Article | PNNL [pnnl.gov]

The Unfolding Story of 6-Tridecyltetrahydro-2H-pyran-2-one: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Tridecyltetrahydro-2H-pyran-2-one, a long-chain delta-lactone also identified as δ-octadecalactone or τ-stearolactone, is a molecule of significant interest in the flavor and fragrance industry and holds potential for broader applications in the pharmaceutical and biotechnological sectors. This technical guide provides a comprehensive overview of its discovery and history, detailed experimental protocols for its synthesis and analysis, and an exploration of its known and potential biological activities. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. Furthermore, key experimental and logical workflows are visualized using Graphviz diagrams to provide clear and concise representations of complex processes.

Discovery and History

The history of this compound is intrinsically linked to the broader exploration of lactones in the realm of flavor chemistry. The term "lactone" itself was first coined in 1844 by the French chemist Théophile-Jules Pelouze from the dehydration of lactic acid.[1] It was the German chemist Wilhelm Rudolph Fittig who, in 1880, expanded the definition to encompass all intramolecular carboxylic esters.[1]

Delta-lactones, characterized by their stable six-membered ring structure, are prevalent in a variety of natural sources, particularly in fruits and dairy products, where they contribute significantly to the characteristic aroma and flavor profiles.[1][2] The discovery and characterization of these compounds have largely been driven by the food and fragrance industries' quest for novel and nature-identical flavoring agents.

The study of long-chain lactones like δ-octadecalactone has also been propelled by interest in their potential biological activities. Research into various lactones has revealed a spectrum of bioactivities, including antimicrobial, anti-inflammatory, and anticancer properties, suggesting that this compound and similar long-chain lactones may be promising candidates for further investigation in drug discovery and development.[5][6][7][8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C18H34O2 | [9] |

| Molecular Weight | 282.4614 g/mol | [9] |

| CAS Registry Number | 1227-51-6 | [9] |

| Appearance | White waxy solid (estimated) | [3] |

| Melting Point | 33.00 to 39.00 °C | [10] |

| Boiling Point | 374.00 to 376.00 °C at 760.00 mm Hg | [10] |

| Solubility | Soluble in alcohol; practically insoluble in water | [3] |

| Vapor Pressure | 0.000007 mmHg @ 25.00 °C (estimated) | [10] |

| Flash Point | 315.00 °F (157.22 °C) | [10] |

| logP (o/w) | 6.668 (estimated) | [10] |

Experimental Protocols

Synthesis of δ-Lactones

The synthesis of δ-lactones can be achieved through various methods. A common and effective approach is the Baeyer-Villiger oxidation of a corresponding cyclic ketone. Below is a generalized protocol for the synthesis of a long-chain δ-lactone, which can be adapted for this compound.

Protocol: Synthesis of δ-Decalactone via Baeyer-Villiger Oxidation

This protocol, adapted from a described synthesis of δ-decalactone, illustrates the key steps that can be modified for longer-chain analogues.[11]

-

Preparation of 2-Pentylidene Cyclopentanone:

-

In a round-bottom flask equipped with a stirrer and a water separator, combine cyclopentanone and n-valeraldehyde.

-

Add oxalic acid (0.2 g) as a catalyst.

-

Heat the mixture and stir until no more water is collected in the separator.

-

After cooling, wash the organic layer with saturated salt solution and 5% sodium bicarbonate solution.

-

Distill under reduced pressure (98-100 °C at 400 Pa) to obtain 2-pentylidene cyclopentanone.

-

-

Hydrogenation to 2-Pentyl Cyclopentanone:

-

In a hydrogenation reactor, dissolve 2-pentylidene cyclopentanone (5 g) in ethanol (40 mL).

-

Add Pt/C (0.2 g) as a catalyst.

-

Purge the reactor with nitrogen gas.

-

Introduce hydrogen gas and maintain at atmospheric pressure while stirring until the reaction is complete (monitored by GC).

-

Filter the catalyst and remove the solvent under reduced pressure to yield 2-pentyl cyclopentanone.

-

-

Baeyer-Villiger Oxidation to δ-Decalactone:

-

In a flask, dissolve 2-pentyl cyclopentanone (10 g) in methanol (30 mL).

-

Add concentrated sulfuric acid (2 mL) as a catalyst.

-

Add 30% hydrogen peroxide (32 g).

-

Maintain the reaction temperature at 50 °C with stirring.

-

Monitor the reaction progress by TLC or GC.

-

Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain δ-decalactone.

-

Note: For the synthesis of this compound, the starting materials would need to be adjusted accordingly (e.g., using a C13-aldehyde).

Diagram: General Synthesis of δ-Lactones via Baeyer-Villiger Oxidation

Caption: Synthetic pathway for δ-lactones.

Analytical Methods

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Lactones

This protocol is a general guideline for the analysis of lactones in a sample matrix.[12][13]

-

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a known amount of the sample (e.g., 5 mL of a wine sample or a solution of the lactone in a suitable solvent) into a 20 mL headspace vial.

-

Add an internal standard if quantitative analysis is required.

-

Add NaCl to increase the ionic strength of the solution, which can enhance the volatility of the analytes.

-

Seal the vial and place it in an autosampler with an agitator and thermostat.

-

Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the sample at a controlled temperature (e.g., 60 °C) for a specific time (e.g., 30 minutes) with agitation.

-

-

GC-MS Analysis:

-

Injector: Desorb the analytes from the SPME fiber in the GC injector port at a high temperature (e.g., 250 °C) in splitless mode.

-

Column: Use a capillary column suitable for flavor analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 5 °C/min).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: e.g., 230 °C.

-

Transfer Line Temperature: e.g., 280 °C.

-

-

-

Data Analysis:

-

Identify the lactones based on their retention times and by comparing their mass spectra with reference spectra from a library (e.g., NIST).

-

For quantification, use the peak area of a characteristic ion (quantifier ion) and compare it to the peak area of the internal standard.

-

Diagram: Workflow for GC-MS Analysis of Lactones

Caption: GC-MS analysis workflow.

Biological Activity

While specific biological activity studies on this compound are limited, the broader class of lactones, including long-chain variants, has been shown to possess a range of biological effects.

Antimicrobial Activity

Lactones are known for their antimicrobial properties.[6][7] They can exhibit both antibacterial and antifungal activities. The mechanism of action is often related to their ability to interfere with cell membranes or essential enzymatic processes in microorganisms.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Preparation of Stock Solution: Dissolve a known weight of the lactone in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

-

Microorganism Culture: Grow the target bacterium or fungus in a suitable liquid medium to a logarithmic phase.

-

Microdilution Assay:

-

In a 96-well microtiter plate, add a specific volume of growth medium to each well.

-

Create a serial two-fold dilution of the lactone stock solution across the wells.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism with no lactone) and negative (medium only) controls.

-

-

Incubation: Incubate the plate at the optimal temperature for the microorganism for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is the lowest concentration of the lactone that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several sesquiterpene lactones have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB signaling pathway.[8][14] While the anti-inflammatory potential of long-chain δ-lactones is less explored, it represents a promising area for future research.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of the lactone for a specific duration (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce nitric oxide (NO) production.

-

Include control groups (untreated cells, cells treated with LPS only).

-

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader. The amount of nitrite is proportional to the amount of NO produced.

-

-

Data Analysis: Calculate the percentage of NO inhibition by the lactone at different concentrations compared to the LPS-stimulated control.

Diagram: Biological Activity Screening Workflow

Caption: Workflow for biological screening.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related lactones.

Table 2: Spectral Data for this compound

| Data Type | Key Peaks/Signals | Source(s) |

| Mass Spectrum (EI) | Characteristic fragment ions for δ-lactones (e.g., m/z 99) and fragments from the alkyl chain. | [9] |

| NMR Spectroscopy | Specific chemical shifts for protons and carbons in the tetrahydropyranone ring and the tridecyl chain would be expected. Specific data for this compound is not readily available in the provided search results. | N/A |

Table 3: Biological Activity of Related Lactones

| Compound | Activity | Target Organism/Cell Line | Metric (e.g., MIC) | Source(s) |

| Guaianolide-type lactones | Antibacterial | Staphylococcus aureus | MIC: 0.32 - 1.4 µg/mL | [7] |

| Guaianolide-type lactones | Antibacterial | Escherichia fergusonii | MIC: 1.7 - 3.5 µg/mL | [7] |

| Vitexolide A | Antibacterial | Bacillus cereus, Staphylococcus hemolyticus, S. aureus | MIC: 6 - 12 µM | [7] |

| Cynaropicrin | Anti-inflammatory | RAW 264.7 macrophages | Inhibition of TNF-α and NO release | [8] |

| Dehydrocostuslactone | Anti-inflammatory | THP-1 cells | Inhibition of IL-6/STAT3 pathway | [8] |

Conclusion and Future Perspectives

This compound, or δ-octadecalactone, is a long-chain δ-lactone with established use in the flavor industry. While its history is not marked by a singular discovery event, its emergence is a testament to the advancements in analytical techniques that have allowed for the detailed characterization of natural flavor compounds. The synthesis of this and similar lactones is well-established, with methods like the Baeyer-Villiger oxidation providing a reliable route.